(3-Methyloxan-4-yl)methanamine

PDE9 inhibition Alzheimer's disease cognitive impairment

(3-Methyloxan-4-yl)methanamine, also systematically named (3-methyltetrahydro-2H-pyran-4-yl)methanamine, is a saturated heterocyclic primary amine with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. This compound features a six-membered tetrahydropyran (oxane) ring substituted at position 3 with a methyl group and at position 4 with an aminomethyl (–CH₂NH₂) side chain, creating two undefined stereocenters that give rise to cis/trans diastereomeric pairs.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1350798-66-1
Cat. No. B1379828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxan-4-yl)methanamine
CAS1350798-66-1
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1COCCC1CN
InChIInChI=1S/C7H15NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-5,8H2,1H3
InChIKeyNJEBROTUBZVEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyloxan-4-yl)methanamine (CAS 1350798-66-1): A Chiral Tetrahydropyran Primary Amine Building Block for CNS-Targeted Drug Discovery


(3-Methyloxan-4-yl)methanamine, also systematically named (3-methyltetrahydro-2H-pyran-4-yl)methanamine, is a saturated heterocyclic primary amine with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. This compound features a six-membered tetrahydropyran (oxane) ring substituted at position 3 with a methyl group and at position 4 with an aminomethyl (–CH₂NH₂) side chain, creating two undefined stereocenters that give rise to cis/trans diastereomeric pairs . It is catalogued as a versatile small molecule scaffold by major chemical suppliers including Sigma-Aldrich (Enamine EN300-209215) and Biosynth (AEC79866), with a typical commercial purity specification of 95% and a physical form as a liquid at room temperature . The compound carries GHS hazard classifications for acute oral toxicity (H302), skin corrosion (H314), and respiratory irritation (H335), classifying it as a hazardous research chemical requiring appropriate handling [1].

Why Generic Substitution of (3-Methyloxan-4-yl)methanamine (CAS 1350798-66-1) with Non-Methylated or Positional Tetrahydropyran Amine Isomers Is Not Supported by Evidence


Tetrahydropyran-based primary amines are not interchangeable building blocks in medicinal chemistry, because ring substitution position, methylation status, and stereochemistry collectively govern both binding potency and physicochemical properties. The 3-methyl group on the tetrahydropyran ring of (3-methyloxan-4-yl)methanamine directly exploits the well-established 'magic methyl effect,' wherein a single C–H to C–Me substitution can improve target binding affinity by over 100-fold through enhanced hydrophobic contacts and conformational preorganization [1]. In the PDE9 inhibitor patent family (US 9,550,776 / RU 2,655,172 C2), the 3-methyltetrahydro-2H-pyran-4-yl group is explicitly claimed as one of only two preferred R₂ substituents — alongside 4-methoxycyclohexyl — while the non-methylated or differently positioned tetrahydropyran-amine variants are absent from the claims, indicating that the 3-methyl-4-aminomethyl substitution pattern was deliberately selected over alternatives to achieve the requisite IC₅₀ ≤ 100 nM for cognitive impairment indications [2]. Furthermore, (3-methyloxan-4-yl)methanamine carries two stereocenters, enabling isolation of cis and trans diastereomers that can exhibit differential biological activity; the non-methylated parent (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) lacks this stereochemical dimension entirely [3]. These structural distinctions make batch-to-batch or analog-to-analog substitution scientifically unsound without explicit comparative biological data.

Quantitative Evidence Guide: How (3-Methyloxan-4-yl)methanamine (CAS 1350798-66-1) Differentiates from Closest Tetrahydropyran Amine Analogs


PDE9 Inhibitor Patent Specification: 3-Methyltetrahydro-2H-pyran-4-yl as a Preferred Pharmacophoric Substituent Achieving IC₅₀ ≤ 100 nM

In the pyridinylpyrazoloquinoline PDE9 inhibitor patent (US 9,550,776 / RU 2,655,172 C2), the 3-methyltetrahydro-2H-pyran-4-yl group is explicitly specified as one of only two preferred R₂ substituents (the other being 4-methoxycyclohexyl) for achieving PDE9 inhibitory activity [1]. The patent states that compounds of formula (I) bearing this substituent exhibit IC₅₀ values of ≤ 1000 nM, with preferred embodiments demonstrating IC₅₀ ≤ 100 nM in a PDE9 enzymatic assay [1]. Specific claimed compounds include both cis and trans diastereomers of 7-substituted-1-(3-methyltetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one, indicating that stereochemistry at the 3- and 4-positions of the tetrahydropyran ring is critical for optimal binding [2]. The non-methylated tetrahydropyran-4-yl analog is not claimed or exemplified in this patent family, strongly suggesting that the 3-methyl substitution is necessary to reach the target potency threshold.

PDE9 inhibition Alzheimer's disease cognitive impairment cGMP modulation

Physicochemical Differentiation: Increased LogP, Molecular Weight, and Hydrogen Bond Acceptor Count vs. Non-Methylated Parent

The 3-methyl substitution on the tetrahydropyran ring produces measurable changes in key physicochemical descriptors relative to the non-methylated parent compound (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8). The target compound has a computed XLogP3-AA of 0.3, a molecular weight of 129.20 g/mol, and a topological polar surface area (TPSA) of 35.3 Ų [1]. The non-methylated parent has a molecular weight of 115.17 g/mol and a computed LogP of approximately 0.07 (estimated from fragment-based methods) [2]. The methyl group addition increases molecular weight by approximately 14 g/mol (+12%) and LogP by approximately +0.23 log units, which can meaningfully influence blood-brain barrier permeability and non-specific protein binding in CNS drug discovery contexts [3]. Additionally, (3-methyloxan-4-yl)methanamine has two undefined stereocenters versus zero in the parent compound, providing stereochemical handles for diastereomeric resolution and chiral chromatography.

LogP physicochemical properties CNS drug-likeness building block selection

Methylated Tetrahydropyran SAR in ICMT Inhibition: Ring Methylation Contributes ≥10-Fold Potency Enhancement

Structure–activity relationship studies on methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) demonstrate that systematic methylation of the tetrahydropyran ring can produce >10-fold enhancements in inhibitory potency [1]. Starting from a submicromolar hit (compound 3), introduction of a 3-methoxy substituent yielded compound 27 with improved potency, and further SAR exploration around the THP ring — including methylation at various positions — ultimately delivered analogue 75 with an ICMT IC₅₀ of 1.3 nM [1]. These compounds demonstrated dose-dependent increases in Ras cytosolic protein and reduced cell viability in cancer cell lines with GI₅₀ values of 0.3 to >100 μM [2]. While (3-methyloxan-4-yl)methanamine itself was not the specific final inhibitor in this series, the SAR data establish that methyl substitution on the tetrahydropyran scaffold is a critical determinant of target potency within the THP-amine pharmacophore class.

ICMT inhibition anticancer Ras signaling SAR magic methyl

Stereochemical Differentiation: cis/trans Diastereomerism Enables Differential Biological Activity Not Achievable with Achiral or Single-Isomer Analogs

(3-Methyloxan-4-yl)methanamine possesses two undefined stereocenters at positions 3 and 4 of the tetrahydropyran ring, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R), which form two diastereomeric pairs (cis and trans) [1]. The PDE9 inhibitor patent (RU 2,655,172 C2) explicitly claims both cis ((3R*,4R*) and (3S*,4S*)) and trans ((3R*,4S*) and (3S*,4R*)) diastereomers as separate chemical entities, demonstrating that stereochemical identity is material to patent protection and potentially to biological activity [2]. By contrast, the most common comparator building block — (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8) — is achiral (zero stereocenters), and the closely related 4-aminomethyltetrahydropyran cannot be resolved into stereoisomers [3]. This stereochemical dimension provides (3-methyloxan-4-yl)methanamine with a unique capability: the individual diastereomers can be isolated (by chiral chromatography or diastereomeric salt resolution) and screened separately to identify stereospecific biological activity, a dimension entirely absent from achiral tetrahydropyran amine building blocks.

chiral resolution diastereoselectivity PDE9 stereochemistry enantiomer differentiation

GHS Safety Profile: Hazard Classification Differentiated from Less Hazardous Secondary Amine Analogues (e.g., N-Methyl-THP-4-yl-methylamine)

(3-Methyloxan-4-yl)methanamine carries a GHS hazard classification of Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage), Acute Toxicity Category 4 (H302: Harmful if swallowed), Flammable Liquid Category 4 (H227: Combustible liquid), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation), with the signal word 'Danger' [1]. This classification is based on ECHA C&L notifications from one company [1]. In contrast, the N-methylated secondary amine analog — METHYL-(TETRAHYDRO-PYRAN-4-YLMETHYL)-AMINE (CAS 439081-52-4) — carries a GHS classification of Skin Corrosion Category 1 (H314) and Acute Toxicity Category 4 (H302) but with flammability and STOT hazards variably reported depending on the supplier . The primary amine (3-methyloxan-4-yl)methanamine exhibits higher reactivity toward electrophiles (e.g., acylating agents, isocyanates, aldehydes) compared to the secondary N-methyl analog due to the presence of two reactive N–H bonds rather than one, which is a critical consideration for synthetic planning and reaction selectivity . Users procuring this compound must implement appropriate engineering controls (fume hood), personal protective equipment (P280), and have emergency protocols for skin/eye contact (P305+P351+P338) as specified in the precautionary statements.

GHS classification safety handling procurement compliance primary vs. secondary amine

Best-Fit Research and Industrial Application Scenarios for (3-Methyloxan-4-yl)methanamine (CAS 1350798-66-1) Based on Verified Evidence


PDE9 Inhibitor Lead Optimization for Alzheimer's Disease and Cognitive Disorders

The 3-methyltetrahydro-2H-pyran-4-yl group is explicitly validated in the Eisai PDE9 inhibitor patent family (US 9,550,776 / RU 2,655,172 C2) as a preferred R₂ substituent for achieving PDE9 IC₅₀ ≤ 100 nM, with the goal of elevating brain cGMP levels to ameliorate cognitive impairment in Alzheimer's disease [1]. Medicinal chemistry teams engaged in PDE9-targeted drug discovery should procure (3-methyloxan-4-yl)methanamine as a key intermediate for constructing pyrazoloquinoline or related heterocyclic cores, leveraging the pre-installed 3-methyl-4-aminomethyl-tetrahydropyran motif that has already undergone SAR validation in this patent space. Both cis and trans diastereomers should be evaluated independently to identify the stereochemical configuration that maximizes PDE9 affinity and selectivity over other PDE isoforms [1].

ICMT-Targeted Anticancer Agent Development Exploiting the Methylated Tetrahydropyran Pharmacophore

The SAR established by Judd et al. (J. Med. Chem. 2011) demonstrates that methylation on the tetrahydropyran ring can enhance ICMT inhibitory potency by ≥10-fold, with the most potent analogue achieving an IC₅₀ of 1.3 nM [2]. (3-Methyloxan-4-yl)methanamine serves as a strategically pre-methylated building block for constructing novel ICMT inhibitors, providing the critical methyl group at the 3-position of the THP ring that mimics the potency-enhancing substitution pattern observed in this series. Its primary amine functionality permits direct coupling to carboxylic acid, sulfonyl chloride, or isocyanate partners to rapidly generate diverse compound libraries for ICMT screening, with the potential to achieve sub-nanomolar potency through additional optimization [2].

Stereospecific CNS Drug Discovery Requiring Chiral Tetrahydropyran Building Blocks

With two undefined stereocenters and the demonstrated importance of cis vs. trans diastereomerism in PDE9 patent claims, (3-methyloxan-4-yl)methanamine is uniquely suited for CNS drug discovery programs where stereochemistry governs target engagement [1]. Its computed physicochemical profile — XLogP3-AA = 0.3, TPSA = 35.3 Ų, MW = 129.20 g/mol — falls within favorable ranges for CNS drug-likeness (TPSA < 90 Ų, MW < 400) [3]. Procurement of individual enantiomers or diastereomerically enriched batches, followed by parallel biological evaluation, can reveal stereospecific pharmacology that would be entirely missed with achiral tetrahydropyran amines such as (tetrahydro-2H-pyran-4-yl)methanamine (CAS 130290-79-8), which has zero stereocenters [3].

Diversifiable Primary Amine Scaffold for Parallel Library Synthesis in Hit-to-Lead Campaigns

As a primary amine, (3-methyloxan-4-yl)methanamine offers two reactive N–H bonds enabling a broader scope of derivatization chemistry — including reductive amination, amide coupling, sulfonamide formation, urea synthesis, and N-arylation — compared to the N-methyl secondary amine analog (CAS 439081-52-4), which has only one reactive N–H bond . The 3-methyl group provides both steric bulk and increased lipophilicity (ΔLogP ≈ +0.23 vs. non-methylated parent) that can be exploited to fine-tune ADME properties during hit-to-lead optimization [3]. This compound is ideally suited for parallel library synthesis where the primary amine serves as a single point of diversity, enabling the rapid generation of 50–500 compound arrays for screening against multiple biological targets. Suppliers including Sigma-Aldrich (Enamine) and Biosynth maintain this compound as a catalog item with 95% purity, facilitating rapid procurement at milligram-to-gram scale for library production .

Quote Request

Request a Quote for (3-Methyloxan-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.